molecular formula C20H29N3O2 B7171810 N-[(1-acetylpiperidin-4-yl)methyl]-2-benzylpyrrolidine-1-carboxamide

N-[(1-acetylpiperidin-4-yl)methyl]-2-benzylpyrrolidine-1-carboxamide

Cat. No.: B7171810
M. Wt: 343.5 g/mol
InChI Key: KQUPSJQTKLRQLX-UHFFFAOYSA-N
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Description

N-[(1-acetylpiperidin-4-yl)methyl]-2-benzylpyrrolidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a benzyl group

Properties

IUPAC Name

N-[(1-acetylpiperidin-4-yl)methyl]-2-benzylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-16(24)22-12-9-18(10-13-22)15-21-20(25)23-11-5-8-19(23)14-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUPSJQTKLRQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CNC(=O)N2CCCC2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-acetylpiperidin-4-yl)methyl]-2-benzylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino alcohols or via the reduction of pyrrole derivatives.

    Benzylation: The pyrrolidine ring is benzylated using benzyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the acetylpiperidine and benzylpyrrolidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-acetylpiperidin-4-yl)methyl]-2-benzylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1-acetylpiperidin-4-yl)methyl]-2-benzylpyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-acetylpiperidin-4-yl)methyl]-2-benzylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-acetylpiperidin-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide
  • N-[(1-acetylpiperidin-4-yl)methyl]-2-(4-methylbenzyl)pyrrolidine-1-carboxamide
  • N-[(1-acetylpiperidin-4-yl)methyl]-2-(4-chlorobenzyl)pyrrolidine-1-carboxamide

Uniqueness

N-[(1-acetylpiperidin-4-yl)methyl]-2-benzylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

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